Cyclaniliprole
Description
Contextualization of Contemporary Insecticide Development and Resistance Challenges
The development of new insecticides is a critical ongoing endeavor in agriculture to ensure global food security. irac-online.org However, this field is fraught with challenges, most notably the pervasive issue of insecticide resistance. agriculturaljournals.com Over time, insect populations can evolve genetic adaptations that reduce the efficacy of chemical controls, leading to a cycle of increased pesticide application and diminished effectiveness. agriculturaljournals.comdrkilligans.com This has been observed in numerous pest species, including major agricultural threats like the diamondback moth (Plutella xylostella), beet armyworm (Spodoptera exigua), and various whitefly species. ebi.ac.ukresearchgate.net
The agrochemical industry has responded to this challenge by striving to discover and develop novel insecticides with unique modes of action. irac-online.org These new chemistries are essential for effective insecticide resistance management (IRM) programs, which rely on the rotation of different insecticide classes to delay the development of resistance. irac-online.orgepa.gov The increasing stringency of regulatory standards for human and environmental safety further complicates the development process, favoring compounds that are target-specific and have favorable toxicological profiles. agproud.com
The Anthranilic Diamide (B1670390) Insecticide Class: Chemical and Biological Significance
Cyclaniliprole is a member of the anthranilic diamide class of insecticides, which are categorized as IRAC (Insecticide Resistance Action Committee) Group 28. iskweb.co.jpwikipedia.org This class of compounds is characterized by its unique mode of action, targeting the insect's ryanodine (B192298) receptors (RyRs). wikipedia.orgekb.eg
Chemical Significance: Anthranilic diamides are structurally defined as diamides of either anthranilic acid or phthalic acid with various substitutions. wikipedia.org The chemical structure of these compounds is a key determinant of their insecticidal activity and spectrum. sci-hub.box For instance, the presence of an N-pyridylpyrazole moiety has been shown to significantly enhance activity. sci-hub.box
Biological Significance: The biological target of anthranilic diamides, the ryanodine receptor, is a calcium channel located in the sarcoplasmic and endoplasmic reticulum of insect muscle cells. wikipedia.orgontosight.ai By binding to and activating these receptors, diamide insecticides cause an uncontrolled release of internal calcium stores. iskweb.co.jpontosight.ai This depletion of calcium disrupts normal muscle function, leading to rapid feeding cessation, paralysis, and ultimately, the death of the insect. iskweb.co.jpwikipedia.org A significant advantage of this insecticide class is its high selectivity for insect RyRs over mammalian RyRs, contributing to a favorable safety profile for non-target organisms. iskweb.co.jpresearchgate.net
Historical Discovery and Structural Optimization Leading to this compound
The development of the anthranilic diamide class began with the discovery of flubendiamide (B33115), a phthalic diamide insecticide, by Nihon Nohyaku in the late 1990s. wikipedia.orgfrontiersin.org This was followed by the introduction of chlorantraniliprole (B1668704) by DuPont, which exhibited broader activity. wikipedia.org
The discovery of this compound was the result of extensive research and structural optimization, using chlorantraniliprole as a lead compound. researchgate.netresearchgate.net Scientists at Ishihara Sangyo Kaisha, Ltd. (ISK) systematically investigated how different substitutions at the phenyl, amide, and pyrazole (B372694) portions of the molecule affected its insecticidal properties. researchgate.netresearchgate.net This process of chemical structure optimization led to the identification of this compound, which is distinguished by its 1-(cyclopropyl)ethyl-substituted amide and a 2-bromo-substituted phenyl moiety. researchgate.netresearchgate.net
Developed by ISK since 2004, this compound was first registered in 2017 in several countries, including South Korea, Japan, the USA, and Canada. iskweb.co.jp The synthesis of this compound can be achieved through a convergent route that involves the coupling of a substituted anthranilic acid with a pyrazole carboxylic acid. chemicalbook.com This targeted chemical synthesis and optimization have resulted in a potent insecticide with a broad spectrum of activity against various insect orders, including Lepidoptera, Coleoptera, Hemiptera, Thysanoptera, and Diptera. iskweb.co.jp
Table 1: Key Milestones in the Development of Anthranilic Diamide Insecticides
| Year | Milestone | Compound | Developer | Significance |
|---|---|---|---|---|
| 2007 | Commercialization | Flubendiamide | Nihon Nohyaku | First diamide insecticide. wikipedia.orgnih.gov |
| Post-2007 | Introduction | Chlorantraniliprole | DuPont | More active and broader spectrum than flubendiamide. wikipedia.org |
| 2014 | Registration | Cyantraniliprole (B1669382) | DuPont | Systemic activity against sucking pests. wikipedia.orgscispace.com |
| 2017 | Registration | This compound | Ishihara Sangyo Kaisha | Broad spectrum, effective against resistant strains. iskweb.co.jpnih.gov |
Table 2: Chemical Information for this compound
| Property | Value |
|---|---|
| IUPAC Name | 2',3-dibromo-4'-chloro-1-(3-chloro-2-pyridyl)-6'-{[(1RS)-1-cyclopropylethyl]carbamoyl}pyrazole-5-carboxanilide iskweb.co.jp |
| Molecular Formula | C21H17Br2Cl2N5O2 iskweb.co.jp |
| Molecular Weight | 602.1 g/mol iskweb.co.jp |
Table 3: Mentioned Compounds
| Compound Name |
|---|
| Afidopyropen |
| Aminopyrifen |
| Aria |
| Benzpyrimoxan |
| Bifenthrin |
| Broflanilide |
| Chlorantraniliprole |
| Clothianidin |
| Cyantraniliprole |
| Cyhalodiamide |
| This compound |
| Cyclopyrimorate |
| Dimpropyridaz |
| Dipymetitrone |
| Flonicamid |
| Flubendiamide |
| Flometoquin |
| Fluoxapiprolin |
| Flupyradifurone |
| Flupyrimin |
| Fluxametamide |
| Imidacloprid |
| Isocycloseram |
| Oxazosulfyl |
| Pioxaniliprole |
| Pyrifluquinazon |
| Ryanodine |
| Spiropidion |
| Tetrachlorantraniliprole |
| Tetflupyrolimet |
| Tetraniliprole |
| Tiorantraniliprole |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-N-[2-bromo-4-chloro-6-(1-cyclopropylethylcarbamoyl)phenyl]-2-(3-chloropyridin-2-yl)pyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Br2Cl2N5O2/c1-10(11-4-5-11)27-20(31)13-7-12(24)8-14(22)18(13)28-21(32)16-9-17(23)29-30(16)19-15(25)3-2-6-26-19/h2-3,6-11H,4-5H2,1H3,(H,27,31)(H,28,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMUASXTSSXCMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NC(=O)C2=C(C(=CC(=C2)Cl)Br)NC(=O)C3=CC(=NN3C4=C(C=CC=N4)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Br2Cl2N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10893627 | |
| Record name | Cyclaniliprole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10893627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
602.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1031756-98-5 | |
| Record name | Cyclaniliprole [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1031756985 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclaniliprole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10893627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-N-[2-bromo-4-chloro-6-(1-cyclopropylethylcarbamoyl)phenyl]-2-(3-chloropyridin-2-yl)pyrazole-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLANILIPROLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/975A63OX2R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanisms of Insecticidal Action
The primary target of cyclaniliprole is the ryanodine (B192298) receptor (RyR), a crucial component in the regulation of intracellular calcium levels in insects. iskweb.co.jparizona.edu
Mechanism of Selective Activation of Insect RyRs
This compound functions by selectively activating insect ryanodine receptors, which are large homotetrameric calcium channels located on the sarcoplasmic and endoplasmic reticulum of nerve and muscle cells. iskweb.co.jpacs.orgoup.com Unlike mammals, which possess three distinct RyR subtypes (RyR1, RyR2, and RyR3), insects have only one type of RyR. acs.orgoup.com This difference in the number and structure of RyR subtypes between insects and mammals is a key factor in the selective toxicity of this compound. acs.org The gene sequence similarity between insect and mammalian RyRs is approximately 47%, providing a distinct target for insecticides. acs.org
Diamide (B1670390) insecticides, including this compound, bind to a specific site on the insect RyR, causing the channel to open and inducing an uncontrolled release of stored calcium ions from the sarcoplasmic reticulum into the cytoplasm. iskweb.co.jpmdpi.comacs.org This action is due to the allosteric modulation of the receptor, meaning this compound binds to a site distinct from the ryanodine binding site itself, altering the receptor's conformation and function. acs.org Research has indicated that the binding site for diamides is located in the transmembrane region of the RyR. researchgate.net
Disruption of Intracellular Calcium Homeostasis
The activation of RyRs by this compound leads to a massive and sustained release of internal calcium stores. iskweb.co.jpmdpi.comresearchgate.net This uncontrolled efflux of calcium ions severely disrupts the delicate balance of intracellular calcium homeostasis, which is vital for numerous cellular processes, particularly muscle contraction. mdpi.comresearchgate.netnih.gov The depletion of calcium from the sarcoplasmic reticulum and the resulting high concentration of cytosolic calcium trigger a cascade of events that ultimately lead to the insect's demise. ebi.ac.ukacs.org This disruption of calcium regulation is the central mechanism through which this compound exerts its insecticidal effect. acs.org
Comparative Sensitivity of Insect Versus Mammalian Ryanodine Receptors
A critical aspect of this compound's utility as an insecticide is its high selectivity for insect RyRs over their mammalian counterparts. regulations.govregulations.gov Mammalian RyRs are substantially less sensitive to the effects of anthranilic diamides, with sensitivity differences ranging from 350 to over 2,500 times less than that of insect RyRs. regulations.govregulations.gov This significant difference in sensitivity is attributed to structural variations between the insect and mammalian receptors. acs.orgregulations.gov Consequently, this compound displays a toxic mode of action on insect RyRs that is not observed with mammalian RyRs, contributing to its favorable toxicological profile for mammals. iskweb.co.jpregulations.gov
Physiological and Behavioral Manifestations in Target Insects
The molecular events triggered by this compound manifest as distinct and observable effects on the physiology and behavior of target insects.
Mechanisms Underlying Rapid Feeding Cessation
One of the most immediate and notable effects of this compound exposure is the rapid cessation of feeding. ebi.ac.ukiskweb.co.jpapvma.gov.au This is a direct consequence of the uncontrolled release of calcium and the subsequent impairment of muscle function. arizona.edu The disruption of normal muscle contraction pathways affects the muscles involved in feeding, leading to an almost immediate halt in feeding activity upon ingestion or contact with the insecticide. iskweb.co.jparizona.edu This rapid anti-feeding action is a key benefit in crop protection, as it minimizes damage from pests shortly after application.
Spectrum of Insecticidal Activity and Efficacy Assessments
Broad-Spectrum Efficacy Across Key Insect Orders
Cyclaniliprole has shown significant efficacy against a wide array of chewing and sucking insect pests.
Lepidoptera (e.g., Plutella xylostella, Spodoptera litura, Chilo suppressalis, Codling Moth, Leafrollers)
This compound and related diamide (B1670390) insecticides are highly effective against many lepidopteran pests. stopbmsb.org Field trials in Australia have demonstrated that this compound can control codling moth (Cydia pomonella) damage by 60% to 100% in apples, with performance comparable to standard chemical treatments. apvma.gov.au It is also recognized for its effectiveness against leafrollers. usu.edugoogle.com
While specific data for this compound against Plutella xylostella (diamondback moth), Spodoptera litura (tobacco cutworm), and Chilo suppressalis (Asiatic rice borer) is limited in the provided context, the closely related anthranilic diamide, cyantraniliprole (B1669382), has shown high efficacy. Cyantraniliprole caused 91% mortality in P. xylostella larvae. researchgate.net It is also effective against other lepidopteran pests like the Asian corn borer (Ostrinia furnacalis) and has been widely used to control C. suppressalis in rice. researchgate.netresearchgate.net The shared mode of action within the diamide class suggests a similar spectrum of activity for this compound.
Table 1: Efficacy of Diamide Insecticides Against Key Lepidopteran Pests
| Pest Species | Common Name | Active Ingredient | Observed Efficacy | Reference |
|---|---|---|---|---|
| Cydia pomonella | Codling Moth | This compound | 60-100% reduction in damage in apple orchards. | apvma.gov.au |
| Various species | Leafrollers | This compound | Effective control noted in fruit crops. | usu.edugoogle.com |
| Plutella xylostella | Diamondback Moth | Cyantraniliprole | 91% mortality in larvae. | researchgate.net |
| Chilo suppressalis | Asiatic Rice Borer | Cyantraniliprole | Extensively used for control in rice. | researchgate.net |
Coleoptera (e.g., Systena frontalis)
This compound has demonstrated notable efficacy against coleopteran pests such as the red-headed flea beetle, Systena frontalis. In semi-field condition studies, fresh residues of this compound were among the most effective treatments against adult S. frontalis. nih.govoup.combioone.org Even after a week, residues of this compound still showed evidence of efficacy. nih.govoup.combioone.org These findings suggest that this compound can provide both immediate and short-term control of this pest. nih.govoup.comresearchgate.net Drench applications of this compound have also been shown to suppress the eclosion of S. frontalis adults and reduce feeding damage. atticusllc.com
Hemiptera (e.g., Myzus persicae, Whiteflies, Aphids, Stink Bugs)
This compound and its analogs are effective against a range of sap-sucking hemipteran pests. Laboratory studies on the peach-potato aphid, Myzus persicae, have investigated the risk of resistance to this compound. nih.gov While resistance can be selected for in a laboratory setting, the risk was determined to be minimal under the study's conditions. nih.gov The related compound, cyantraniliprole, has shown translaminar movement in plants, enabling it to control aphids and whiteflies feeding on untreated leaf surfaces. researchgate.net
For stink bugs, this compound is noted to provide suppression of nymphs, and for optimal results, it should be used as part of an Integrated Pest Management (IPM) program targeting the most vulnerable life stages. epa.gov Bioassays on the harlequin bug (Murgantia histrionica), a type of stink bug, showed that this compound caused high mortality in both nymphs and adults. stopbmsb.org
Table 2: Efficacy of this compound and Related Compounds Against Hemipteran Pests
| Pest Species | Common Name | Active Ingredient | Observed Efficacy | Reference |
|---|---|---|---|---|
| Myzus persicae | Green Peach Aphid | This compound | Low resistance risk observed in laboratory selection studies. | nih.gov |
| Bemisia tabaci | Whitefly | Cyantraniliprole | Effective control on untreated leaf surfaces due to translaminar movement. | researchgate.net |
| Various species | Aphids | Cyantraniliprole | Effective control reported. | researchgate.netresearchgate.net |
| Various species | Stink Bugs | This compound | Suppression of nymphs. High mortality observed in harlequin bug bioassays. | stopbmsb.orgepa.gov |
Thysanoptera (e.g., Thrips parvispinus)
This compound has been evaluated for its effectiveness against the invasive pest Thrips parvispinus. In laboratory experiments, it displayed moderate toxicity to at least two life stages of this thrips species. mdpi.comusda.govnih.govresearchgate.netcolab.ws Furthermore, this compound was effective in reducing leaf-feeding damage caused by both larval and adult T. parvispinus in both direct contact and residue toxicity assays. mdpi.comusda.govnih.gov
Diptera (e.g., Western Cherry Fruit Fly)
Field studies have confirmed the high efficacy of this compound against the Western Cherry Fruit Fly (Rhagoletis indifferens). In a study conducted in a tart cherry orchard with high pest pressure, this compound treatments resulted in significantly fewer larvae per fruit compared to untreated controls and even outperformed another diamide insecticide, altacor. usu.edu Both tested rates of this compound provided excellent protection for the cherry fruits throughout their maturation period. usu.edu The higher rate of this compound also significantly reduced the number of adult flies captured in traps. usu.edu
Field Efficacy Studies and Performance Heterogeneity
The performance of plant protection products like this compound is best demonstrated through a series of trials conducted across different locations, years, and environmental conditions. eppo.int This approach accounts for the inherent variability, or heterogeneity, found in agricultural landscapes. eppo.int
Field trials for this compound have shown varying but generally high levels of efficacy. For instance, in the control of Western Cherry Fruit Fly, this compound provided robust protection under high pest pressure. usu.edu Similarly, four separate field trials for codling moth control in Australia consistently showed efficacy ranging from 60% to 100% across different apple varieties and locations. apvma.gov.au
However, performance can be influenced by several factors. In studies on Systena frontalis, the residual activity of this compound was effective for a shorter duration compared to another diamide, tetraniliprole, indicating differences in persistence under field conditions. nih.govoup.combioone.org The efficacy of insecticides can be inconsistent under field conditions, necessitating controlled studies to reliably determine performance. oup.combioone.org The design of field trials, such as plot size and layout, is crucial for managing environmental heterogeneity and obtaining reliable data on product performance. eppo.int For instance, a larger plot size in one study allowed for greater differentiation in pest population densities and fruit infestation among treatments. usu.edu The formulation and application method can also impact efficacy, as seen with drench applications suppressing adult emergence of S. frontalis. atticusllc.com
Table 3: Summary of this compound Field Efficacy Studies
| Target Pest | Crop | Key Findings | Reference |
|---|---|---|---|
| Western Cherry Fruit Fly (Rhagoletis indifferens) | Tart Cherry | Significantly reduced fruit infestation and adult fly populations under high pressure. Outperformed altacor. | usu.edu |
| Codling Moth (Cydia pomonella) | Apple | Demonstrated 60-100% control of damage across multiple trials and locations, equivalent to standard treatments. | apvma.gov.au |
| Red-headed Flea Beetle (Systena frontalis) | Panicled Hydrangea | Effective for immediate and short-term (1 week) control of adults. Drench application suppressed adult emergence. | nih.govoup.comatticusllc.com |
Residual Activity and Persistence on Plant Surfaces
The persistence of an insecticide on plant surfaces is a critical factor influencing its long-term efficacy against target pests. This compound, an anthranilic diamide insecticide, has been the subject of various studies to determine its residual activity and degradation characteristics on different crops.
Research indicates that this compound is relatively stable with little metabolism occurring on plant surfaces. apvma.gov.au When applied to plants, the parent compound remains the major component of the residue. apvma.gov.au One of the primary degradation pathways involves photolysis, with studies showing a half-life of 12.9 days on soil surfaces, suggesting a moderate rate of breakdown when exposed to sunlight. regulations.gov
Field studies on various crops have provided specific data on the dissipation of this compound. For instance, in cabbage, this compound demonstrated rapid dissipation with a half-life ranging from 1.8 to 2.7 days. researchgate.netresearchgate.net The total residue of this compound and its metabolite, NK-1375, was found to be 0.25 mg/kg at 3 and 5 days post-application. researchgate.netresearchgate.net
The persistence of this compound can be influenced by the plant part and environmental conditions. Confined rotational crop studies have shown that this compound residues are persistent and could potentially be found in subsequent crops. regulations.gov In these studies, the percentage of parent this compound remaining in different plant parts varied, for example, being 57.5% in apple leaves and 64.7% in lettuce heads. regulations.gov
The following tables summarize the findings from various research studies on the residual activity and persistence of this compound on different plant surfaces.
Table 1: Half-Life of this compound on Various Surfaces
| Surface | Half-Life (Days) | Reference |
| Soil | 12.9 | regulations.gov |
| Cabbage | 1.8 - 2.7 | researchgate.netresearchgate.net |
| Aerobic Water/Sediment System (Water Column) | 37 | apvma.gov.au |
Table 2: Persistence of this compound in Rotational Crop Studies
| Crop | Plant Part | Parent this compound Remaining (%) | Reference |
| Apple | Leaves | 57.5 | regulations.gov |
| Lettuce | Head | 64.7 | regulations.gov |
| Potato | Foliage | 60.1 | regulations.gov |
| Wheat (30-day PBI) | Forage | 66.8 | regulations.gov |
| Wheat (30-day PBI) | Hay | 72.3 | regulations.gov |
It is important to note that while this compound exhibits persistence, it also demonstrates translaminar activity, meaning it can penetrate the leaf cuticle. regulations.gov However, studies on its translocation within the plant have shown very little movement from the leaves to other parts of the plant, which means it is not expected to move into pollen and nectar. regulations.gov The rainfastness of this compound has been reported to be 30 minutes, indicating that its efficacy is not significantly reduced by rainfall occurring shortly after application. udel.edu
Insecticide Resistance Development and Management Strategies
Mechanisms of Resistance to Cyclaniliprole
Insects have evolved sophisticated mechanisms to counteract the effects of insecticides, which can be broadly categorized into two main types: target-site resistance and metabolic resistance.
Target-Site Resistance: Ryanodine (B192298) Receptor Gene Alterations
This compound, like other diamide (B1670390) insecticides, acts on the ryanodine receptor (RyR), a calcium channel critical for muscle contraction in insects. researchgate.netresearchgate.net Alterations in the gene encoding this receptor can prevent the insecticide from binding effectively, thereby conferring resistance.
Mutations in the ryanodine receptor gene are a primary mechanism of resistance to diamide insecticides. nih.gov In the diamondback moth, Plutella xylostella, specific point mutations in the RyR gene have been identified that lead to varying levels of resistance to this compound and other diamides. nih.gov For instance, the mutations G4946E, I4790M, and I4790K in the P. xylostella ryanodine receptor (PxRyR) have been shown to confer moderate to high levels of resistance to a range of commercial diamides, including this compound. nih.gov The I4790K mutation, in particular, has been associated with the highest levels of resistance. nih.gov These genetic changes alter the insecticide's binding site, reducing its efficacy. nih.gov In some resistant strains of Myzus persicae, enhanced expression of the ryanodine receptor's mRNA has been observed, suggesting that an increase in the amount of the target protein can also contribute to reduced susceptibility. researchgate.netnih.gov
Metabolic Resistance Involving Detoxification Enzymes (e.g., Cytochrome P450s, Glutathione (B108866) S-transferases)
Metabolic resistance occurs when insects develop enhanced abilities to detoxify insecticides before they can reach their target site. This is often achieved through the increased activity of detoxification enzymes.
The primary enzymes involved in the metabolic resistance to various insecticides, including diamides, are cytochrome P450 monooxygenases (P450s), glutathione S-transferases (GSTs), and carboxylesterases (CarEs). mdpi.com Overexpression of genes encoding these enzymes is a common resistance mechanism. plos.org For example, in the tobacco whitefly, Bemisia tabaci, overexpression of the CYP4G68 gene has been shown to confer resistance to cyantraniliprole (B1669382), a closely related diamide. frontiersin.org Similarly, in some populations of Plutella xylostella, increased detoxification by enzymes such as P450s and GSTs is associated with resistance to diamides. researchgate.net Synergism tests have shown that the toxicity of cyantraniliprole in resistant P. xylostella can be increased by using piperonyl butoxide (PBO) and diethyl maleate (B1232345) (DEM), which are inhibitors of P450s and GSTs, respectively. researchgate.net This indicates the involvement of these enzyme families in the detoxification process.
Documented Cases of Resistance in Pest Populations
Resistance to this compound and other diamide insecticides has been documented in several key agricultural pests worldwide.
Resistance Profiles in Plutella xylostella
The diamondback moth, Plutella xylostella, is notorious for its ability to rapidly develop resistance to insecticides. researchgate.net Field populations of P. xylostella have exhibited varying levels of resistance to this compound.
Studies have identified specific mutations in the ryanodine receptor gene of P. xylostella that confer high levels of resistance to this compound. nih.gov For example, a strain with the I4790M mutation showed significant resistance to a range of diamides, including this compound. mdpi.com Research has demonstrated a hierarchical level of resistance conferred by different RyR mutations, with the I4790K mutation resulting in resistance levels of over 1000-fold to several diamides. nih.gov In Puerto Rico, a strain of P. xylostella displayed cross-resistance to this compound, linked to resistance to other diamides like chlorantraniliprole (B1668704) and flubendiamide (B33115). dntb.gov.ua The overuse of diamide insecticides in certain regions has likely contributed to the selection for and increase in resistance in P. xylostella populations. researchgate.net
**Table 1: Documented Resistance to this compound in *Plutella xylostella***
| Strain/Population | Geographic Origin | Resistance Ratio (RR) to this compound | Associated Mechanism | Reference |
|---|---|---|---|---|
| I4790K strain | Lab-introgressed | >2778-fold | Target-site (RyR I4790K mutation) | nih.gov |
| G4946E strain | Lab-introgressed | 739-fold | Target-site (RyR G4946E mutation) | nih.gov |
| I4790M strain | Lab-introgressed | 57-fold | Target-site (RyR I4790M mutation) | nih.gov |
| Puerto Rican (PR) strain | Puerto Rico | Cross-resistance observed | Not specified for this compound | dntb.gov.ua |
Resistance Dynamics in Myzus persicae
The green peach aphid, Myzus persicae, is another significant pest that has shown the potential to develop resistance to this compound.
In a laboratory selection study, a population of Myzus persicae developed a 2.56-fold resistance to this compound after 26 generations of selection pressure. researchgate.netnih.gov This selected strain also exhibited a low level of cross-resistance to imidacloprid. researchgate.netnih.gov The mechanism of resistance in this case was linked to a significant enhancement in the mRNA expression of the target gene, the ryanodine receptor. researchgate.netnih.gov Despite the development of resistance, there were no significant fitness costs observed in terms of the fecundity of the resistant strain compared to a susceptible population. researchgate.netnih.gov
**Table 2: Laboratory-Selected Resistance to this compound in *Myzus persicae***
| Strain | Selection Duration | Resistance Ratio (RR) | Associated Mechanism | Reference |
|---|---|---|---|---|
| This compound-selected | 26 generations | 2.56-fold | Enhanced mRNA expression of ryanodine receptor | researchgate.netnih.gov |
Resistance Development in Bemisia tabaci
The tobacco whitefly, Bemisia tabaci, is a destructive pest that has developed resistance to a wide array of insecticides, with emerging concerns for diamides like this compound.
Field-collected populations of B. tabaci in China have shown the development of low to high levels of resistance to cyantraniliprole, a closely related compound to this compound. frontiersin.org In a laboratory-selected strain, resistance to cyantraniliprole increased to approximately 80-fold. frontiersin.org The primary mechanism identified for this resistance was the overexpression of the cytochrome P450 gene, CYP4G68. frontiersin.org Monitoring of field populations across China revealed that several populations had developed resistance, with resistance ratios for cyantraniliprole ranging from 5.0 to 59.6-fold. frontiersin.org In some of these field populations, the overexpression of CYP4G68 was confirmed to contribute to the observed resistance. frontiersin.org
**Table 3: Documented Resistance to Cyantraniliprole (a related diamide) in *Bemisia tabaci***
| Population | Location (China) | Resistance Ratio (RR) to Cyantraniliprole | Associated Mechanism | Reference |
|---|---|---|---|---|
| CYAN-R (Lab-selected) | - | ~80-fold | Overexpression of CYP4G68 | frontiersin.org |
| Haikou | Hainan Province | 59.6-fold | Overexpression of CYP4G68 | frontiersin.org |
| Wuhan | Hubei Province | 23.9-fold | Overexpression of CYP4G68 | frontiersin.org |
| Multiple Field Populations | China | 5.0 to 59.6-fold | Metabolic (P450s) | frontiersin.org |
Cross-Resistance Patterns with Other Insecticide Classes
Cross-resistance occurs when resistance to one insecticide confers resistance to another, often within the same chemical class or with those having a similar mode of action. As a Group 28 insecticide, which acts as a ryanodine receptor modulator, this compound shares its mode of action with other diamides like chlorantraniliprole, cyantraniliprole, and flubendiamide. epa.govirac-online.org Consequently, there is a significant potential for cross-resistance among these compounds.
Research has documented instances of cross-resistance between this compound and other diamides in several key pest species. For example, a field-evolved strain of the fall armyworm (Spodoptera frugiperda) from Puerto Rico, resistant to chlorantraniliprole and flubendiamide, also exhibited cross-resistance to this compound (74-fold) and cyantraniliprole (11-fold). plos.org Similarly, a cyantraniliprole-resistant strain of S. frugiperda from Brazil demonstrated high cross-resistance to this compound, chlorantraniliprole, and flubendiamide. researchgate.net This pattern is often linked to specific mutations in the ryanodine receptor gene, such as the I4790K mutation, which can confer broad resistance across the diamide class. researchgate.net
Conversely, studies have also shown a lack of cross-resistance between this compound and insecticides from different mode of action groups. A cyantraniliprole-resistant strain of the whitefly Bemisia tabaci showed no cross-resistance to insecticides such as imidacloprid, thiamethoxam, abamectin, sulfoxaflor, or bifenthrin. mdpi.com Research on the diamondback moth (Plutella xylostella) indicated that a strain resistant to chlorantraniliprole exhibited cross-resistance to flubendiamide and cyantraniliprole but not to abamectin. researchgate.net This underscores the importance of rotating insecticides with different modes of action to manage resistance effectively. agriculturejournals.cz
Table 1: Documented Cross-Resistance Patterns for Diamide Insecticides
| Pest Species | Resistant to | Cross-Resistance Observed with | No Cross-Resistance Observed with |
| Spodoptera frugiperda (Fall Armyworm) | Chlorantraniliprole, Flubendiamide | This compound, Cyantraniliprole | Not specified |
| Spodoptera frugiperda (Fall Armyworm) | Cyantraniliprole | This compound, Chlorantraniliprole, Flubendiamide | Not specified |
| Plutella xylostella (Diamondback Moth) | Chlorantraniliprole | Flubendiamide, Cyantraniliprole | Abamectin |
| Bemisia tabaci (Whitefly) | Cyantraniliprole | Not specified | Imidacloprid, Thiamethoxam, Abamectin, Sulfoxaflor, Bifenthrin |
Integrated Resistance Management (IRM) Strategies
To ensure the long-term effectiveness of this compound, it is essential to use it within an Integrated Resistance Management (IRM) framework. croplife.org.au IRM programs combine various control tactics to minimize selection pressure for resistance.
A cornerstone of IRM is the rotation or alternation of insecticides with different modes of action (MoA). irac-online.org Continuous use of this compound or other Group 28 insecticides can lead to the selection of resistant individuals in a pest population. epa.gov Therefore, it is recommended to alternate applications of this compound with insecticides from other IRAC groups. irac-online.org
Effective IRM strategies involve creating spray "windows" or blocks based on the pest's life cycle and the crop's developmental stage. irac-online.org Within a single pest generation, applications should be limited, and successive generations should not be treated with insecticides from the same MoA group. epa.govirac-online.org For instance, in controlling codling moth, it is advised to use this compound for one generation and then rotate to a non-Group 28 insecticide for the next generation. epa.gov This approach minimizes the selection pressure on any single mode of action, delaying the development of resistance. jcpa.or.jp
This compound is considered a valuable component of Integrated Pest Management (IPM) programs due to its favorable characteristics. epa.govepa.govregulations.gov IPM is a holistic approach that includes cultural practices, biological control, pest scouting, and the judicious use of pesticides. epa.gov
This compound demonstrates a good "fit" within IPM strategies because of its relatively low impact on many beneficial non-target arthropods, such as parasitic wasps and predatory mites, when compared to broader-spectrum insecticides like organophosphates and pyrethroids. regulations.gov This selectivity allows it to be used in a way that conserves natural enemy populations, which are crucial for sustainable pest control. However, it is noted as being toxic to some beneficial arthropods, and care should be taken to minimize spray drift to protect non-target organisms. apvma.gov.auepa.gov Its effectiveness against a wide range of pests makes it a useful tool for reducing reliance on less IPM-compatible chemicals. regulations.gov
The early detection of resistance is crucial for timely and effective management interventions. Molecular diagnostic tools offer a rapid and sensitive method for monitoring the frequency of resistance-associated alleles in pest populations before resistance becomes widespread. researchgate.net
For diamide insecticides, research has focused on detecting specific mutations in the ryanodine receptor (RyR) gene, the target site for this chemical class. researchgate.netbiorxiv.org For example, a multiplex polymerase chain reaction (PCR)-based method was developed to detect the I4790K mutation in the diamondback moth, which is a major factor in its resistance to cyantraniliprole. researchgate.net This method allows for the simple and quick monitoring of resistance frequencies in field populations. researchgate.net Similarly, a LAMP (loop-mediated isothermal amplification) protocol was developed to detect a resistance-specific indel in the RyR gene of the beet armyworm (Spodoptera exigua), which can be applied directly in the field without complex DNA extraction processes. biorxiv.org These diagnostic tools enable pest managers to make informed decisions about insecticide selection and rotation, thereby preserving the utility of valuable chemistries like this compound. biorxiv.orgmdpi.com
Environmental Fate and Ecological Impact Non Toxicological Aspects
Environmental Degradation Pathways and Metabolite Profiling
Cyclaniliprole is characterized as a very persistent chemical in the environment, with slow degradation rates under many conditions. regulations.govsummitagro-usa.comamazonaws.comregulations.gov However, photolysis in both water and soil serves as a primary route of dissipation. regulations.govregulations.govregulations.gov
Photolytic and Hydrolytic Transformation Products
This compound is stable to hydrolysis under environmentally relevant pH conditions. summitagro-usa.comamazonaws.compublications.gc.ca The main pathway for its breakdown in the environment is through photolysis, which is the decomposition of the molecule by light. regulations.govregulations.govregulations.gov
In water, the photolytic process is relatively rapid, with a half-life of approximately 0.5 days in clear river water. regulations.govregulations.govregulations.gov This process leads to the formation of several major transformation products, including NK-1375, NSY-137, TJ-537, and NU-536. regulations.govregulations.govregulations.gov Minor degradates such as NSY-28 and YT-1284 are also formed. regulations.govregulations.gov
On soil surfaces, the photolytic half-life of this compound is about 26 days, based on a 12-hour light/dark cycle. regulations.govregulations.gov The primary photolysis product identified in soil is NK-1375. regulations.gov
The following table summarizes the key transformation products of this compound resulting from photolysis.
| Metabolite | Formation Pathway | Environment | Reference |
| NK-1375 | Photolysis | Water, Soil | regulations.govregulations.govregulations.gov |
| NSY-137 | Photolysis | Water | regulations.govregulations.govregulations.gov |
| TJ-537 | Photolysis | Water | regulations.govregulations.govregulations.gov |
| NU-536 | Photolysis | Water | regulations.govregulations.govregulations.gov |
| NSY-28 | Photolysis (Minor) | Water | regulations.govregulations.gov |
| YT-1284 | Photolysis (Minor) | Water | regulations.govregulations.gov |
Persistence and Mobility in Soil and Water Systems
This compound exhibits high persistence in soil and aquatic environments, with long degradation half-lives in the absence of light. regulations.govsummitagro-usa.comamazonaws.comregulations.gov Laboratory studies have shown aerobic soil half-lives ranging from 445 to 1728 days. summitagro-usa.com Similarly, in anaerobic soil conditions, the half-life is reported to be around 561 to 610 days. summitagro-usa.comamazonaws.com In field dissipation studies, the half-life of this compound was found to be 381 days or longer. regulations.govregulations.govregulations.gov
The mobility of this compound in soil is generally low to medium. summitagro-usa.comamazonaws.comregulations.gov This limited mobility suggests that the compound is not expected to extensively leach into groundwater. regulations.gov
The table below provides a summary of the persistence of this compound in various environmental compartments.
| Environment | Condition | Half-life (DT50) | Reference |
| Soil | Aerobic (Lab) | 445 - 1728 days | summitagro-usa.com |
| Soil | Anaerobic (Lab) | 561 - 610 days | summitagro-usa.comamazonaws.com |
| Soil | Field | ≥ 381 days | regulations.govregulations.govregulations.gov |
| Water/Sediment System | Aerobic | 495 - 866 days | summitagro-usa.comamazonaws.com |
| Water Column | Aerobic | 37 days | |
| Water | Photolysis | 0.5 days | regulations.govregulations.govregulations.gov |
| Soil | Photolysis | 12.9 - 26 days | regulations.govamazonaws.comregulations.govregulations.gov |
Residue Dynamics in Confined Rotational Crops
Studies on confined rotational crops, such as carrots, lettuce, and wheat, have shown that residues of this compound can be taken up by subsequent crops. regulations.govregulations.gov However, the levels of these residues are generally low. regulations.govregulations.gov The primary component of the residue found in these rotational crops is the parent compound, this compound. The plant metabolite NK-1375 has also been identified in rotational wheat. regulations.govregulations.gov The persistent nature of this compound in soil contributes to its potential for uptake by rotational crops. regulations.govregulations.gov
Metabolism Studies in Organisms (Excluding Direct Toxicological Endpoints)
Metabolic Pathways in Plants (e.g., apples, lettuce, potatoes)
The metabolism of this compound in plants is relatively limited. Studies conducted on apples, lettuce, and potatoes show similar metabolic pathways. regulations.govregulations.govpublications.gc.ca The parent compound, this compound, is consistently the major component of the residue found in these plants, accounting for 39.6% to 90.0% of the total radioactive residue.
The most significant metabolic pathway involves an internal ring condensation of the pyridyl and amide moieties, leading to the formation of the metabolite NK-1375 . publications.gc.ca This metabolite can be found at levels up to 24.7% of the total radioactive residue. Another, less prominent, metabolic pathway is the cleavage of the cyclopropyl (B3062369) amide moiety, which results in the formation of YT-1284 . publications.gc.ca
The following table outlines the major metabolites of this compound in plants.
| Metabolite | Formation Pathway | Plant | Reference |
| NK-1375 | Intramolecular cyclization | Apples, Lettuce, Potatoes | regulations.govregulations.govpublications.gc.ca |
| YT-1284 | Cleavage of cyclopropyl amide | Apples | publications.gc.ca |
Metabolic Pathways in Livestock (e.g., goats, hens, cattle) and Insects
The metabolism of this compound in livestock, such as goats and hens, follows a different pathway compared to plants. regulations.govregulations.gov The primary metabolic route in these animals is the hydrolysis of the phenyl amide moiety, which produces YT-1284 . This metabolite can then undergo further transformation through two main pathways:
Further hydrolysis to form NSY-27 .
Ring condensation to yield NSY-28 .
In both goats and hens, the parent compound, this compound, along with metabolites YT-1284 and NSY-28, are significant components of the residue found in edible tissues and milk/eggs. NSY-27 is generally found as a minor metabolite. regulations.govregulations.gov Notably, the major plant metabolite, NK-1375, is not found in livestock. regulations.govregulations.gov
In a cattle feeding study, residues of the parent compound and metabolites NK-1375, YT-1284, NSY-27, and NSY-28 were analyzed. At lower feeding levels, only the parent compound was detected. At higher feeding levels, the parent compound and NSY-28 were detected, primarily in the liver.
The mode of action of this compound in insects involves the modulation of ryanodine (B192298) receptors, which disrupts nerve and muscle function. epa.gov
The table below details the major metabolites of this compound in livestock.
| Metabolite | Formation Pathway | Animal | Reference |
| YT-1284 | Hydrolysis of phenyl amide | Goats, Hens, Cattle | regulations.govregulations.gov |
| NSY-28 | Ring condensation of YT-1284 | Goats, Hens, Cattle | regulations.govregulations.gov |
| NSY-27 | Hydrolysis of YT-1284 | Goats, Hens, Cattle | regulations.govregulations.gov |
Compound Names Table
| Abbreviation/Code | Chemical Name |
| This compound | 3-bromo-N-[2-bromo-4-chloro-6-[[(1-cyclopropylethyl)amino]carbonyl]phenyl]-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide |
| NK-1375 | 3-bromo-2-((2-bromo-4H-pyrazolo[1,5-d]pyrido[3,2-b]- publications.gc.caoxazin-4-ylidene)amino)-5-chloro-N-(1-cyclopropylethyl)benzamide |
| NSY-137 | 8-bromo-2-(3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-yl)-6-chloro-3-(1-cyclopropylethyl)quinazolin-4(3H)-one |
| TJ-537 | 8-bromo-2-(3-bromo-1H-pyrazol-5-yl)-6-chloro-3-(1-cyclopropylethyl)quinazolin-4(3H)-one |
| NU-536 | 2-(2-bromo-4-oxopyrazolo[1,5-a]pyrido[3,2-e]pyrazin-5(4H)-yl)-5-chloro-N-(1-cyclopropylethyl)-3-hydroxybenzamide |
| NSY-28 | 8-bromo-2-(3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-6-chloroquinazolin-4(3H)-one |
| YT-1284 | 3-bromo-5-chloro-2-[3-bromo-1-(3-chloro-2-pyridyl)pyrazole-5-carbamoyl]benzamide |
| NSY-27 | 3-bromo-5-chloro-2-[3-bromo-1-(3-chloro-2-pyridyl)pyrazole-5-carbamoyl]benzoic acid |
Effects on Non-Target Arthropod and Decomposer Populations
This compound, an anthranilic diamide (B1670390) insecticide, is designed to be selective, primarily targeting certain insect pests while minimizing harm to non-target organisms. regulations.govresearchgate.net This selectivity is a key aspect of its integration into pest management programs. regulations.govepa.govepa.gov Research and regulatory assessments have examined its effects on a range of non-target arthropods, including beneficial insects and soil invertebrates. regulations.govresearchgate.netapvma.gov.au
Studies indicate that this compound generally shows a low impact on many beneficial insects, a characteristic that supports its use in Integrated Pest Management (IPM) programs. regulations.govepa.govepa.gov The diamide class of insecticides, to which this compound belongs, is noted for its compatibility with beneficial insects like parasitic wasps and predators. regulations.gov
Parasitic Wasps: Laboratory tests on the parasitic wasp Aphidius rhopalosiphi showed a low level of toxicity. apvma.gov.auherts.ac.uk The Lethal Rate 50 (LR50), the concentration causing 50% mortality, was determined to be 0.507 g active constituent per hectare (g ac/ha ) in a laboratory setting using a glass plate test. apvma.gov.auherts.ac.uk While some insecticides like organophosphates and pyrethroids are known to be more toxic to parasitic wasps, this compound is considered to have a lower impact. regulations.govagrio.app However, it is important to note that some sources categorize this compound as toxic to parasitic wasps. agrio.app
Predatory Ladybeetles: Information from regulatory agencies suggests a low acute mortality rate for predatory ladybeetles exposed to this compound. regulations.gov This characteristic is highlighted as a benefit for its use in IPM strategies. regulations.govepa.govepa.gov
Predatory Mites: The impact of this compound on predatory mites varies depending on the species. For the predatory mite Typhlodromus pyri, a standard beneficial insect used in testing, the LR50 was 105 g ac/ha in a glass plate laboratory test. apvma.gov.auherts.ac.uk In contrast, a 14-day test on the soil predatory mite Hypoaspis aculeifer resulted in a Lethal Concentration 50 (LC50) and an Effect Concentration 50 (EC50) of greater than 1000 mg/kg of dry weight (dw), with a No Observed Effect Concentration (NOEC) for reproduction of 555 mg/kg dw. apvma.gov.au Some research indicates that this compound has demonstrated minimal direct negative effects on certain predatory mites. gpnmag.comgrowertalks.com However, other studies have shown that it can be directly harmful to some predatory insects under laboratory conditions. growertalks.com For instance, one study found 0% and 45% survival for rove beetle and insidious flower bug adults, respectively, after 96 hours of exposure to Sarisa, a product containing this compound. growertalks.com
Interactive Data Table: Toxicity of this compound to Beneficial Insects
| Species | Test Type | Endpoint | Value | Unit | Source |
| Aphidius rhopalosiphi (Parasitic Wasp) | Glass Plate | LR50 | 0.507 | g ac/ha | apvma.gov.auherts.ac.uk |
| Typhlodromus pyri (Predatory Mite) | Glass Plate | LR50 | 105 | g ac/ha | apvma.gov.auherts.ac.uk |
| Hypoaspis aculeifer (Predatory Mite) | 14-day Soil | LC50 | >1000 | mg/kg dw | apvma.gov.au |
| Hypoaspis aculeifer (Predatory Mite) | 14-day Soil | EC50 | >1000 | mg/kg dw | apvma.gov.au |
| Hypoaspis aculeifer (Predatory Mite) | 14-day Soil | NOEC (reproduction) | 555 | mg/kg dw | apvma.gov.au |
The impact of this compound on soil-dwelling invertebrates has been evaluated through various studies.
Earthworms: Acute toxicity tests on earthworms have shown that this compound is not toxic up to the highest levels tested. apvma.gov.au This suggests a low acute risk to earthworm populations. Research on other diamide insecticides, such as chlorantraniliprole (B1668704), has also indicated minimal impact on earthworms. researchgate.net
Collembola (Springtails): A 28-day study on the collembolan species Folsomia candida determined an EC50 of 6.76 mg/kg dw and a NOEC of 2.5 mg/kg dw. apvma.gov.au This indicates that at certain concentrations, this compound can have an effect on these soil-dwelling organisms. Studies on other diamides have shown that they can have a more pronounced effect on the survival and reproduction of F. candida compared to some other insecticides. uoguelph.ca
Interactive Data Table: Toxicity of this compound to Soil Invertebrates
| Species | Test Duration | Endpoint | Value | Unit | Source |
| Earthworm | Acute | Toxicity | Not toxic up to level tested | N/A | apvma.gov.au |
| Folsomia candida (Collembola) | 28-day | EC50 | 6.76 | mg/kg dw | apvma.gov.au |
| Folsomia candida (Collembola) | 28-day | NOEC | 2.5 | mg/kg dw | apvma.gov.au |
Advanced Analytical Methodologies for Residue and Metabolite Detection
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications
LC-MS/MS has become the cornerstone for the analysis of cyclaniliprole and its metabolites in diverse sample types, including various foods and environmental samples. regulations.govfao.org This technique provides the necessary specificity and sensitivity to detect and quantify these compounds at the low levels required by regulatory standards. regulations.gov
Development and Validation of Sample Preparation Techniques
Effective sample preparation is a critical step to remove interfering matrix components and concentrate the analytes of interest before instrumental analysis. For this compound, two prominent techniques have been widely adopted and refined: QuEChERS and Disposable Pipette Extraction (DPX).
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method, originally developed by Anastassiades et al., involves an initial extraction with acetonitrile (B52724) followed by a partitioning step using salts like magnesium sulfate (B86663) and sodium chloride. nih.gov A subsequent cleanup step, known as dispersive solid-phase extraction (d-SPE), utilizes adsorbents to remove interfering substances. nih.gov This method has been validated for the analysis of this compound in various food matrices. fao.org Official versions of the QuEChERS method, such as AOAC 2007.01 and EN 15662, have been established based on different buffering strategies to accommodate pH-sensitive pesticides. nih.gov The versatility of QuEChERS allows for modifications to enhance extraction and cleanup efficiency for different sample types. nih.govmdpi.com
A study on cabbage established a simplified and sensitive LC-MS/MS method for the simultaneous analysis of this compound and its metabolite NK-1375, employing the QuEChERS protocol for sample preparation. nih.govresearchgate.net Another study utilized a modified QuEChERS procedure for the simultaneous determination of five diamide (B1670390) insecticides, including this compound, in edible mushrooms. researchgate.net
Disposable Pipette Extraction (DPX)
DPX is a newer cleanup technique that combines elements of d-SPE and solid-phase extraction (SPE). nih.gov It employs a pipette tip packed with sorbent material, allowing for repeated d-SPE processes as the sample extract is aspirated and dispensed, ensuring thorough contact between the extract and the adsorbent. mdpi.com This technique has been successfully applied to the analysis of various organic contaminants in food and environmental samples. nih.govresearchgate.net
A study focusing on fruits and vegetables developed and validated a method using acetonitrile-salting-out extraction followed by DPX cleanup. researchgate.netnih.gov The DPX tips were packed with materials like styrene (B11656) divinyl benzene (B151609) (SDVB) and graphitized carbon black (GCB) to effectively clean the extracts before UHPLC-MS/MS analysis. nih.govmdpi.com This method demonstrated a reduction in matrix effects and achieved good recoveries for this compound. nih.govdntb.gov.ua Specifically, for non-pigmented matrices like apple, grape, peach, and tomato, DPX tips with 40 mg of SDVB were used. mdpi.com For pigmented vegetables like bell pepper and lettuce, tips containing 20 mg of GCB were found to be effective. mdpi.com
Simultaneous Quantification of this compound and its Key Metabolites
The ability to simultaneously measure this compound and its significant metabolites is crucial for a comprehensive residue analysis and risk assessment. The major metabolite of this compound in plants is NK-1375, which is formed through intramolecular cyclization. regulations.govregulations.gov In animals, key metabolites include YT-1284, NSY-28, and NSY-27. apvma.gov.au
Several LC-MS/MS methods have been developed and validated for the simultaneous determination of this compound and its metabolites. For plant commodities, methods are designed to quantify both this compound and NK-1375. apvma.gov.aufao.org An LC-MS/MS method was validated for the determination of both this compound and NK-1375 in plant matrices, with samples being extracted with acetonitrile or acetonitrile/water and cleaned up using SPE. apvma.gov.au The limit of quantification (LOQ) for both analytes was established at 0.01 mg/kg. apvma.gov.au
In a study on cabbage, a method was established for the simultaneous analysis of this compound and NK-1375, which was crucial for investigating their dissipation behavior and residual characteristics. nih.govresearchgate.net For animal products, an LC-MS/MS method was developed to determine this compound along with its metabolites NK-1375, YT-1284, NSY-27, and NSY-28 in animal tissues and milk, also achieving an LOQ of 0.01 mg/kg for all analytes. apvma.gov.au
The following table summarizes the key metabolites of this compound and the matrices in which they are analyzed.
| Metabolite | Matrix | Analytical Method | Reference |
| NK-1375 | Plant Commodities (e.g., fruits, vegetables, cabbage) | LC-MS/MS | nih.govapvma.gov.aufao.org |
| YT-1284 | Animal Tissues, Milk | LC-MS/MS | apvma.gov.au |
| NSY-28 | Animal Tissues, Milk | LC-MS/MS | apvma.gov.au |
| NSY-27 | Animal Tissues, Milk | LC-MS/MS | apvma.gov.au |
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Implementations
To further enhance the speed and efficiency of analysis, UHPLC-MS/MS has been implemented for the determination of this compound. UHPLC systems use columns with smaller particle sizes, leading to higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. mdpi.com
A method was developed for the determination of this compound in fruits and vegetables using UHPLC-MS/MS, which provided rapid and accurate results. nih.govmdpi.com This method, combined with DPX cleanup, demonstrated excellent performance with a limit of quantification of 0.01 mg/kg. mdpi.comnih.gov The instrumental analysis was completed in just 5 minutes. acs.org
The validation of these UHPLC-MS/MS methods typically involves assessing linearity, recovery, precision (repeatability and reproducibility), and the limit of quantification (LOQ). For instance, a study on fruits and vegetables showed satisfactory linearity (r > 0.99) over a calibration range of 0.001–1 µg/mL. nih.govdntb.gov.ua The recoveries for this compound at spiking levels of 0.01, 0.1, and 1 mg/kg were between 75.7% and 111.5%, with relative standard deviations (RSDs) below 12.1%. researchgate.netnih.gov
The table below presents the validation data for a UHPLC-MS/MS method for this compound in various fruit and vegetable matrices after DPX cleanup. mdpi.com
| Matrix | Spiking Level (mg/kg) | Average Recovery (%) | Intra-day RSD (%) (n=5) | Inter-day RSD (%) (n=15) | LOQ (mg/kg) |
| Apple | 0.01, 0.1, 1 | 78.3 - 107.4 | < 12.1 | < 12.1 | 0.01 |
| Grape | 0.01, 0.1, 1 | 78.3 - 107.4 | < 12.1 | < 12.1 | 0.01 |
| Peach | 0.01, 0.1, 1 | 78.3 - 107.4 | < 12.1 | < 12.1 | 0.01 |
| Tomato | 0.01, 0.1, 1 | 78.3 - 107.4 | < 12.1 | < 12.1 | 0.01 |
| Bell Pepper | 0.01, 0.1, 1 | 75.7 - 106.6 | < 12.1 | < 12.1 | 0.01 |
| Lettuce | 0.01, 0.1, 1 | 75.7 - 106.6 | < 12.1 | < 12.1 | 0.01 |
Analytical Approaches for Environmental Monitoring
The potential for pesticide runoff and leaching into soil and water necessitates the development of robust analytical methods for environmental monitoring. For this compound, analytical methods have been established to detect its residues in environmental matrices like soil and water.
An LC-MS/MS method has been developed for the analysis of this compound and its degradate NK-1375 in soil, with a limit of quantitation (LOQ) of 5.0 µg/kg. epa.gov For water analysis, a method involving solid-phase extraction (SPE) followed by LC-MS/MS has been validated for this compound and its degradates, including NK-1375 and NSY-137. epa.gov Samples are typically acidified before being passed through an SPE cartridge to concentrate the analytes, which are then eluted and analyzed. epa.gov
The development of such methods is crucial for assessing the environmental fate of this compound and ensuring that its use does not lead to the contamination of natural resources.
Structure Activity Relationship Sar and Future Research Directions
Elucidation of Molecular Structural Elements Influencing Insecticidal Potency
Cyclaniliprole's design evolved from SAR studies on earlier diamide (B1670390) insecticides, particularly chlorantraniliprole (B1668704). researchgate.netresearchgate.net Researchers systematically modified different parts of the lead compound—the phenyl, amide, and pyrazole (B372694) moieties—to enhance insecticidal activity and spectrum. researchgate.netresearchgate.net
Key structural features of this compound that contribute to its high insecticidal efficacy include:
The Phenyl Moiety: The substitution pattern on the phenyl ring is critical. In this compound, the 2-bromo and 4-chloro substitutions are unique among current diamide insecticides and contribute to its potent activity. researchgate.net
The Amide Moiety: The nature of the substituent on the amide nitrogen plays a significant role. This compound features a 1-(cyclopropyl)ethyl group at this position, a modification that distinguishes it from other diamides and is crucial for its insecticidal properties. researchgate.net
The Pyrazole Moiety: The pyrazole ring and its substituents are essential for binding to the ryanodine (B192298) receptor. In this compound, the 1-(3-chloro-2-pyridyl)pyrazole-5-carboxamide core is a key pharmacophore. nih.gov
SAR studies have shown that even small changes to these structural elements can significantly impact insecticidal activity. For instance, replacing the pyridinyl moiety of chlorantraniliprole with a phenyl group has led to the discovery of new compounds with higher insecticidal activity. acs.org Three-dimensional quantitative structure-activity relationship (3D-QSAR) models have become instrumental in guiding these structural modifications to design more potent insecticides. acs.org
Table 1: Key Structural Moieties and Their Influence on Insecticidal Activity
| Structural Moiety | Key Substituents in this compound | Influence on Potency |
| Phenyl Ring | 2-bromo, 4-chloro | Enhances insecticidal activity and defines spectrum. |
| Amide Linkage | 1-(cyclopropyl)ethyl group | Crucial for high efficacy and unique among diamides. |
| Pyrazole Ring | 1-(3-chloro-2-pyridyl) | Essential for binding to the ryanodine receptor. |
Stereochemical Considerations and Enantiomeric Activity
This compound is produced and used as a racemic mixture, meaning it contains equal amounts of two enantiomers (R- and S-isomers) that are mirror images of each other. fao.orgherts.ac.uk Interestingly, both the R- and S-enantiomers of this compound exhibit equal insecticidal activity. fao.org This is a notable characteristic, as for many chiral pesticides, one enantiomer is often significantly more active than the other. For example, the S-(+)-isomer of fluxametamide, another insecticide, shows substantially higher bioactivity than its R-(−)-isomer. nih.gov The equal contribution of both enantiomers to this compound's efficacy simplifies its synthesis and application, as there is no need for a costly and complex separation of the two isomers.
Innovations in Insecticide Design and Synthesis Inspired by this compound
The success of this compound and other diamide insecticides has spurred significant research into new insecticide design and synthesis. The core diamide structure has served as a template for the development of numerous new compounds. acs.orgrhhz.net
One approach has been the replacement of certain structural components of existing diamides. For example, modifying the pyridinyl group of chlorantraniliprole to a phenyl ring has yielded compounds with improved insecticidal properties. acs.org Further innovation has led to the creation of novel piperazine-containing heterocyclic amides, which have shown promising insecticidal potential. rhhz.net
The exploration of different heterocyclic systems and substitution patterns continues to be a fruitful area of research. Inspired by the SAR of diamides, scientists are designing and synthesizing novel molecules with the aim of:
Improving potency and spectrum: Creating insecticides that are effective against a wider range of pests at lower application rates.
Overcoming resistance: Developing compounds that are effective against insects that have developed resistance to existing diamide insecticides.
Enhancing safety profiles: Designing molecules with greater selectivity for insect over mammalian ryanodine receptors, leading to lower toxicity for non-target organisms.
These efforts often involve computational methods, such as 3D-QSAR and molecular docking, to predict the activity of new designs before they are synthesized, thus streamlining the discovery process. acs.org
Emerging Research Frontiers in Ryanodine Receptor Modulation
The ryanodine receptor (RyR) remains a key target for insecticide development due to its critical role in insect muscle function. rhhz.netiskweb.co.jp Emerging research is focused on several key areas:
Understanding Resistance Mechanisms: A major frontier is to understand the molecular details of how resistance mutations in the RyR affect the binding and activity of different diamide insecticides. researchgate.net This knowledge is crucial for designing new molecules that can overcome these resistance mechanisms.
Discovering Novel Binding Sites: Research is ongoing to identify new binding sites on the RyR that can be targeted by novel classes of modulators. This could lead to insecticides with different modes of action at the receptor level, potentially avoiding cross-resistance with existing diamides.
Exploring Allosteric Modulation: Diamide insecticides are allosteric modulators, meaning they bind to a site on the receptor other than the primary binding site to influence its function. nih.gov Further investigation into the allosteric modulation of RyRs could uncover new ways to disrupt their function and lead to the development of novel insecticides.
Selective Modulation: A continuing goal is to improve the selectivity of RyR modulators for insect receptors over their mammalian counterparts. iskweb.co.jp This involves a deeper understanding of the structural differences between insect and mammalian RyRs to design molecules that preferentially bind to the insect form.
Future Challenges and Opportunities in Sustainable Insecticide Development
The development of sustainable insecticides presents both challenges and opportunities. A primary challenge is the evolution of insecticide resistance in pest populations. rhhz.net The overuse or misuse of insecticides from a single mode of action group can lead to the selection of resistant individuals, rendering the insecticides less effective over time. irac-online.org
To address this, the following opportunities are being pursued:
Integrated Pest Management (IPM): The development of new insecticides like this compound provides valuable tools for IPM programs. By rotating insecticides with different modes of action, the selection pressure for resistance to any single class of insecticide can be reduced. irac-online.org
Discovery of Novel Modes of Action: There is a continuous need to discover insecticides with new modes of action to combat resistance and provide more options for rotation. The research inspired by this compound and its target, the ryanodine receptor, is a part of this effort. rhhz.net
Improving Environmental Profiles: A key opportunity lies in designing insecticides with improved environmental and toxicological profiles. This includes developing compounds that are more selective for target pests, have lower persistence in the environment, and are less harmful to beneficial organisms such as pollinators and natural enemies of pests.
Advanced Formulation Technology: Innovations in formulation can also contribute to sustainability by improving the delivery of the active ingredient to the target pest, thereby reducing the amount of insecticide needed and minimizing environmental exposure.
The journey from understanding the structure-activity relationships of compounds like this compound to developing the next generation of sustainable insecticides is a complex but vital endeavor for ensuring global food security and protecting human health.
Q & A
Basic Research Questions
Q. What experimental designs are recommended for evaluating Cyclaniliprole’s efficacy against target pests in field trials?
- Methodological Answer : Field trials should adopt a randomized complete block design (RCBD) with replications to minimize environmental variability. For example, a study testing this compound on chickpea pod borers used RCBD with four replications, plot sizes of 5 × 5 m², and standardized agronomic practices. Spray applications should be timed to critical pest life stages and conducted under wind-free conditions to ensure uniform coverage . Data collection should include pre- and post-treatment larval counts, natural enemy populations, and yield metrics, analyzed using Duncan’s multiple range test (DMRT) for significance .
Q. How can researchers confirm the structural identity and purity of newly synthesized this compound compounds?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) and mass spectrometry (MS) to verify molecular structure. For purity, employ high-performance liquid chromatography (HPLC) with UV detection. Reference the synthesis protocol from Zhou et al. (2018), which details the reaction of 2-amino-5-chlorobenzoic acid with 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, followed by cyclopropylethylamine coupling . Known compounds should be cross-referenced with literature, while novel derivatives require elemental analysis and spectral data .
Q. What are the standard protocols for assessing this compound’s environmental persistence in crops?
- Methodological Answer : Conduct residue dissipation studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS). For instance, Yu et al. (2023) analyzed this compound and its metabolite NK-1375 in cabbage, calculating half-lives (1.8–2.7 days) and maximum residue limits (MRLs) under field conditions. Sampling should follow predefined pre-harvest intervals (e.g., 3 and 5 days) and include recovery experiments to validate analytical methods .
Advanced Research Questions
Q. How can contradictory data on this compound’s concentration-dependent efficacy be resolved?
- Methodological Answer : Contradictions in dose-response relationships (e.g., higher concentrations not always showing superior pest mortality) may arise from nonlinear pharmacokinetics or pest resistance. To address this, perform dose-ranging studies with statistical models (e.g., probit analysis) and integrate bioassays with molecular techniques (e.g., gene expression profiling of detoxification enzymes) . Replicate experiments across multiple geographic regions to account for ecological variables .
Q. What methodologies are suitable for studying this compound’s non-target effects on beneficial arthropods?
- Methodological Answer : Use standardized ecotoxicological assays, such as IOBC/WPRG guidelines, to evaluate toxicity to ladybird beetles and spiders. Field studies should monitor natural enemy populations pre- and post-treatment, as done in chickpea trials where this compound showed minimal impact compared to controls . Combine field data with laboratory microcosm experiments to isolate specific sublethal effects (e.g., fecundity reduction) .
Q. How can researchers optimize this compound’s synthesis to improve yield and reduce hazardous byproducts?
- Methodological Answer : Apply green chemistry principles, such as solvent substitution (e.g., replacing dichloromethane with cyclopentyl methyl ether) and catalytic optimization. Zhou et al. (2018) achieved high yields via sequential bromination and amidation steps under controlled pH and temperature. Use process analytical technology (PAT) tools like in-situ FTIR to monitor reaction progress and minimize impurities .
Q. What statistical approaches are recommended for analyzing this compound’s time-dependent degradation kinetics?
- Methodological Answer : Fit dissipation data to first-order kinetics (Ct = C0 × e<sup>−kt</sup>) using nonlinear regression. Calculate half-lives (t1/2 = ln2/k) and assess model goodness-of-fit with Akaike’s information criterion (AIC). For multi-compartment degradation (e.g., parent compound and metabolite), use compartmental modeling software like NONMEM or Monolix .
Q. How should dietary risk assessments for this compound account for population-specific consumption patterns?
- Methodological Answer : Use probabilistic dietary models incorporating age-stratified consumption data (e.g., Chinese National Nutrient Database) and residue levels from supervised trials. Calculate risk quotients (RQ = estimated daily intake / acceptable daily intake) with Monte Carlo simulations to address variability. A 2023 study found RQs of 0.243–1.036% for this compound in cabbage, indicating low risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
